molecular formula C18H14N2O4 B12886555 Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- CAS No. 22747-91-7

Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-

Cat. No.: B12886555
CAS No.: 22747-91-7
M. Wt: 322.3 g/mol
InChI Key: LIYTWXYEOPFFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE is a chemical compound with the molecular formula C18H14N2O4 and a molecular weight of 322.3148 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves several steps. One common method includes the reaction of 3-pyrrolidinone with benzoyl chloride to form an intermediate, which is then reacted with benzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE include:

Uniqueness

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use .

Biological Activity

Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-, also known by its CAS number 22747-91-7, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H14N2O4C_{18}H_{14}N_{2}O_{4} and a molecular weight of approximately 322.31 g/mol. Its structure features a pyrrolidine ring substituted with a benzoyl and dioxo group, which is critical for its biological activity.

Benzamide derivatives are known to interact with various biological targets, influencing several pathways:

  • Enzyme Inhibition : Research indicates that benzamide derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are involved in neurodegenerative diseases like Alzheimer’s. For instance, compounds similar to N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- have shown promising AChE inhibitory activity with IC50 values in the low micromolar range .
  • Neuroleptic Activity : Some benzamide derivatives exhibit neuroleptic properties, affecting dopamine receptors and potentially providing therapeutic effects in psychotic disorders. A related compound was found to be significantly more potent than traditional neuroleptics like haloperidol .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Biological Activity Data Table

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.056 - 2.57
BACE1 Inhibitionβ-secretase9.01 - 87.31
Neuroleptic ActivityDopamine Receptors0.13 - 0.56
TNF-α ModulationCytokine ProductionNot specified

Case Studies

  • Alzheimer's Disease : A study focused on the synthesis of benzamide derivatives highlighted their dual inhibitory effects on AChE and BACE1, proposing these compounds as potential multi-target drugs for Alzheimer's treatment . The most active compound in this series demonstrated significant inhibition against both enzymes.
  • Psychotic Disorders : In a pharmacological evaluation of benzamide derivatives, one compound (YM-09151-2) exhibited remarkable antipsychotic properties—being significantly more effective than established treatments while causing fewer side effects . This suggests that modifications to the benzamide structure can lead to enhanced therapeutic profiles.
  • Anti-inflammatory Applications : Another investigation into benzamide analogs indicated their efficacy in reducing TNF-α levels in vitro, pointing towards their utility in managing inflammatory conditions .

Properties

CAS No.

22747-91-7

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

N-(1-benzoyl-2,4-dioxopyrrolidin-3-yl)benzamide

InChI

InChI=1S/C18H14N2O4/c21-14-11-20(17(23)13-9-5-2-6-10-13)18(24)15(14)19-16(22)12-7-3-1-4-8-12/h1-10,15H,11H2,(H,19,22)

InChI Key

LIYTWXYEOPFFCB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)N1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.